4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids. The unique structure of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione allows it to interact with various biological targets, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step procedures. One common method includes the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base, followed by cyclization . Another approach is the Dieckmann-type cyclization, where a diester undergoes intramolecular cyclization to form the thieno[3,2-d]pyrimidine core .
Industrial Production Methods: Industrial production of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione often employs solvent-free reactions to enhance yield and reduce environmental impact. These methods typically involve the use of microwave irradiation or novel catalysts to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Thieno[3,2-d]pyrimidine derivatives exhibit anticancer, antiviral, and antimicrobial activities. .
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. For example, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit protein kinases, which play a key role in cell signaling and cancer progression .
Comparison with Similar Compounds
- Thieno[2,3-d]pyrimidine-4(3H)-one
- Thieno[3,4-d]pyrimidin-4(3H)-thione
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Comparison: Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to thieno[2,3-d]pyrimidine-4(3H)-one, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits different reactivity and biological activity profiles. The presence of the dione functionality in thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione also allows for unique interactions with biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C6H6N2O2S |
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Molecular Weight |
170.19 g/mol |
IUPAC Name |
4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-4H,(H2,7,8,9,10) |
InChI Key |
LUSKLKZEAVHYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1NC(=O)NC2=O |
Origin of Product |
United States |
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